molecular formula C17H16ClN3O B2493595 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 852140-65-9

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

Cat. No.: B2493595
CAS No.: 852140-65-9
M. Wt: 313.79
InChI Key: UGRXJAUGEVYWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.79. The purity is usually 95%.
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Scientific Research Applications

  • Insecticide Research : A study by Mulder & Gijswijt (1973) discusses a similar compound, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, which is part of a new class of insecticides. These compounds demonstrate a unique mode of action, causing defects in the process of cuticle deposition in insects, leading to their death. This suggests potential applications of urea derivatives in insecticide development (Mulder & Gijswijt, 1973).

  • Corrosion Inhibition : Bahrami & Hosseini (2012) investigated the inhibition effect of 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU) in hydrochloric acid solution on mild steel. Their research found that these compounds act as efficient corrosion inhibitors, suggesting their application in protecting metals from corrosion (Bahrami & Hosseini, 2012).

  • Optoelectronic Device Fabrication : A study by Shkir et al. (2018) on a chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, reveals its significant electro-optic properties. This suggests that similar urea derivatives could have applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).

  • Pharmaceutical Research : Although directly outside the scope of your request, it's noteworthy that similar compounds have been studied for their pharmaceutical effects, such as in anticonvulsant activities and potential anticancer properties, as per the studies by Vengerovskii et al. (2014) and Gaudreault et al. (1988) respectively. This indicates a broader scope of medicinal applications for urea derivatives, although further research is needed to fully understand their potential in this area (Vengerovskii et al., 2014) (Gaudreault et al., 1988).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-7-13-8-12(5-6-16(13)20-11)10-19-17(22)21-15-4-2-3-14(18)9-15/h2-9,20H,10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXJAUGEVYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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